molecular formula C16H17F3N4OS B7065853 N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide

N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide

Cat. No.: B7065853
M. Wt: 370.4 g/mol
InChI Key: KBDFNDLSKHNGPG-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-4-5-13(20-7-10)22-14(24)11-3-2-6-23(8-11)15-21-12(9-25-15)16(17,18)19/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDFNDLSKHNGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C3=NC(=CS3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring structures, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include trifluoromethylating agents, thiazole precursors, and piperidine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, thiazole, and pyridine derivatives that share structural features with N-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide.

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it particularly valuable in medicinal chemistry.

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